1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole

Lipophilicity Physicochemical Properties ADME

This 2-chloro-5-(trifluoromethyl)phenyl-substituted N-aryl pyrrole is a non-negotiable intermediate for SAR-driven lead optimization. Its unique ortho-Cl/meta-CF3 pattern cannot be replicated by simpler analogs like 1-(2-chlorophenyl)-1H-pyrrole or 1-[3-(trifluoromethyl)phenyl]-1H-pyrrole, making it essential for preserving target binding affinity, lipophilicity (XLogP3-AA 3.8), and hydrogen-bonding capacity. Procure this building block to construct kinase inhibitor scaffolds (e.g., TYK2 inhibitors with nanomolar potency) or as a rigid linker/E3 ligase ligand in PROTAC bifunctional molecules.

Molecular Formula C11H7ClF3N
Molecular Weight 245.63 g/mol
CAS No. 383137-53-9
Cat. No. B3024726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole
CAS383137-53-9
Molecular FormulaC11H7ClF3N
Molecular Weight245.63 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)C2=C(C=CC(=C2)C(F)(F)F)Cl
InChIInChI=1S/C11H7ClF3N/c12-9-4-3-8(11(13,14)15)7-10(9)16-5-1-2-6-16/h1-7H
InChIKeyQUXWHTWIYGCPOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole (CAS 383137-53-9) Product Specification and Research Application Overview


1-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole (CAS 383137-53-9) is a halogenated N-aryl pyrrole building block featuring a 2-chloro-5-(trifluoromethyl)phenyl substitution pattern [1]. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for the construction of kinase inhibitor scaffolds and other bioactive molecules [2]. Its distinct substitution pattern confers physicochemical properties that differentiate it from simpler N-aryl pyrroles, making it a targeted choice for structure-activity relationship (SAR) exploration and lead optimization campaigns.

Why 1-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole Cannot Be Replaced by Common N-Aryl Pyrrole Analogs


The scientific and industrial value of 1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole lies in its unique combination of an ortho-chloro substituent and a meta-trifluoromethyl group on the phenyl ring. This specific arrangement cannot be replicated by simple substitution with compounds like 1-(2-chlorophenyl)-1H-pyrrole or 1-[3-(trifluoromethyl)phenyl]-1H-pyrrole. These structural differences lead to quantifiable variations in lipophilicity and hydrogen-bonding capacity, which directly impact downstream compound properties such as membrane permeability, metabolic stability, and target binding affinity [1][2]. Therefore, substituting this intermediate with a less functionalized analog in a synthetic route or SAR study would invalidate comparative analyses and potentially derail lead optimization efforts.

Quantitative Differentiation of 1-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole from Closest Analogs


Enhanced Lipophilicity (LogP) Drives Superior Membrane Permeability

The target compound exhibits significantly higher calculated lipophilicity (XLogP3-AA = 3.8) compared to its non-fluorinated analog 1-(2-chlorophenyl)-1H-pyrrole (XLogP3-AA = 2.9) [1][2]. This 0.9 log unit increase corresponds to an approximately 8-fold increase in partition coefficient, which is a key driver for passive membrane permeability and blood-brain barrier penetration in drug design [3].

Lipophilicity Physicochemical Properties ADME

Introduction of Hydrogen Bond Acceptors Expands Binding Interactions

The trifluoromethyl group introduces three hydrogen bond acceptor (HBA) sites, in contrast to 1-(2-chlorophenyl)-1H-pyrrole which has zero HBA sites [1][2]. This increased HBA count enables additional polar interactions with target proteins, as evidenced by the use of this moiety in potent kinase inhibitors where fluorine-mediated contacts are critical for binding affinity [3].

Hydrogen Bonding Molecular Recognition Kinase Inhibition

Validated Scaffold for Potent JAK/TYK2 Kinase Inhibitors

While the compound itself is not a drug, its core scaffold is a key component of highly potent kinase inhibitors. For example, a derivative incorporating this N-aryl pyrrole moiety (Compound 244, US9688661) demonstrates an IC50 of 3 nM against the TYK2 kinase domain, and a related derivative (Compound 245) shows an IC50 of 386 nM against JAK1 [1][2]. This validates the scaffold's potential for achieving low nanomolar potency, a property not demonstrated for simpler, unsubstituted N-aryl pyrroles in the same assay systems [3].

Kinase Inhibitors Medicinal Chemistry Scaffold Validation

High-Impact Application Scenarios for 1-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole in Scientific and Industrial R&D


Medicinal Chemistry: Lead Optimization for JAK/TYK2 Kinase Inhibitors

The compound is a critical intermediate for synthesizing advanced analogs of the kinase inhibitors described in US9688661. Researchers can leverage the pre-validated scaffold to rapidly generate focused libraries, modifying the pyrrole core to improve potency, selectivity, or pharmacokinetic properties. The quantitative potency data for derivatives (e.g., IC50 = 3 nM for TYK2) provides a clear benchmark for SAR studies [1].

Physicochemical Property Tuning in Drug Design

This building block enables precise modulation of a drug candidate's lipophilicity and hydrogen-bonding capacity. The measured XLogP3-AA of 3.8 and 3 hydrogen bond acceptors offer a predictable starting point for optimizing ADME profiles. Medicinal chemists can use this intermediate to increase membrane permeability without introducing metabolically labile groups, a common strategy in CNS drug discovery [2].

Chemical Biology: Development of Targeted Protein Degraders (PROTACs)

The N-aryl pyrrole core, particularly with the 2-chloro-5-(trifluoromethyl)phenyl substitution, can serve as a rigid linker or a ligand for E3 ligase recruitment in PROTAC design. Its distinct physicochemical profile (LogP, HBA) and synthetic handle (the pyrrole ring) make it suitable for conjugation to both target-binding warheads and E3 ligase ligands, facilitating the construction of bifunctional molecules for targeted protein degradation [3].

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